ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Description
Chemical Classification and Nomenclature
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which represents one of the six structural isomers of bicyclic ring systems containing a pyrrole moiety fused to a pyridine nucleus. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as an ethyl ester derivative of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. The numerical designation [2,3-c] indicates the specific fusion pattern between the pyrrole and pyridine rings, distinguishing it from other isomeric arrangements such as [3,2-b] or [3,4-c] systems.
The compound's molecular framework can be classified under several chemical categories. According to chemical taxonomy systems, it falls within the broader classification of pyrrolopyridines, which are compounds containing a pyrrolopyridine moiety consisting of a pyrrole ring fused to a pyridine ring. The pyrrole component is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while the pyridine portion represents a six-membered ring containing five carbon atoms and one nitrogen center. The carboxylate ester functionality introduces additional chemical reactivity and potential for further synthetic modifications.
Structurally related compounds within this family include various positional isomers and functional group variants. For instance, the mthis compound represents the corresponding methyl ester with molecular formula C₉H₈N₂O₂ and molecular weight of 176.17 grams per mole. Other positional isomers include ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate and ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, which differ in the placement of the carboxylate group around the bicyclic system.
The systematic classification extends to alternative nomenclature systems where these compounds are sometimes referred to as azaindole derivatives. The term "azaindole" reflects the structural relationship to indole, where one carbon atom has been replaced by nitrogen. This nomenclature is particularly relevant when considering the compound's position within the broader context of nitrogen-containing heterocycles used in pharmaceutical research.
Historical Context and Discovery
The development of pyrrolopyridine chemistry has its roots in the broader exploration of heterocyclic compounds that began in the early twentieth century. The synthesis of azaindole structures, including the pyrrolopyridine framework, has been achieved through various synthetic methodologies developed over several decades. Historical synthetic approaches have included thermal indolization reactions, which have proven particularly useful for preparing substituted azaindole derivatives.
Early synthetic work in this area employed modification of established indole synthesis methodologies. The Madelung synthesis represented one of the first successful approaches to azaindole preparation, providing good yields of the basic heterocyclic framework. Subsequently, researchers explored alternative routes including reactions of pyridylacetylene derivatives with sodamide, which offered different synthetic advantages for accessing these ring systems.
The thermal indolization method has emerged as one of the most versatile approaches for pyrrolopyridine synthesis. This methodology involves the thermal treatment of pyridylhydrazone intermediates in high-boiling solvents, leading to cyclization and formation of the desired bicyclic products. The development of this synthetic strategy has enabled access to various substituted pyrrolopyridine derivatives, including those bearing carboxylate functionalities at different positions around the ring system.
Research into carboxylate-substituted pyrrolopyridines has been driven by their potential applications in medicinal chemistry. The introduction of ester functionalities provides synthetic handles for further derivatization and allows for modulation of physicochemical properties such as solubility and bioavailability. The specific development of ethyl ester derivatives reflects the balance between synthetic accessibility and chemical stability that makes these compounds valuable research targets.
One-pot synthetic methodologies have also contributed to the historical development of this chemical class. Three-component cyclocondensation reactions involving amino-substituted pyrroles, aldehydes, and active methylene compounds have provided efficient routes to azaindole frameworks. These approaches have demonstrated particular utility in diversity-oriented synthesis programs aimed at generating libraries of structurally related compounds for biological evaluation.
Significance in Heterocyclic Chemistry Research
The significance of this compound in contemporary heterocyclic chemistry research stems from multiple factors related to its structural features, synthetic accessibility, and potential applications. The compound represents an important scaffold for the development of bioactive molecules, particularly in the context of pharmaceutical research where pyrrolopyridine derivatives have demonstrated diverse biological activities.
Pyrrolopyridine derivatives, including carboxylate-substituted analogs, have exhibited a broad spectrum of pharmacological properties that make them attractive targets for drug discovery efforts. Research has documented their potential as analgesic and sedative agents, with biological investigations showing utility in treating diseases of the nervous and immune systems. Additionally, antidiabetic, antimycobacterial, antiviral, and antitumor activities have been reported for various compounds within this structural class.
The structural framework of this compound provides several advantages for medicinal chemistry applications. The bicyclic core offers rigidity that can enhance binding selectivity to biological targets, while the carboxylate ester functionality provides opportunities for prodrug strategies or further synthetic elaboration. The positioning of the carboxylate group at the 7-position may offer unique interaction profiles compared to other positional isomers, potentially leading to different biological activities or improved pharmacokinetic properties.
Recent research has highlighted the importance of pyrrolopyridine scaffolds in the development of selective enzyme inhibitors. For example, pyrrolopyrimidine derivatives modified with pyrazole groups have shown promise as selective Janus kinase 1 inhibitors, demonstrating 10- to 20-fold selectivity over related kinases. This selectivity profile has been attributed to specific hydrogen bonding interactions between substituent groups and amino acid residues in the active site, illustrating the importance of precise structural modifications in achieving desired biological outcomes.
The compound's relevance extends beyond direct pharmaceutical applications to include its role as a synthetic intermediate in the preparation of more complex heterocyclic structures. The carboxylate functionality can undergo various chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation reactions to form carboxamide derivatives, or reduction to alcohol functionalities. These transformations enable the construction of diverse molecular libraries for biological screening programs.
From a synthetic chemistry perspective, the compound serves as a valuable model system for studying regioselectivity and synthetic methodology development in pyrrolopyridine chemistry. The specific substitution pattern and functional group positioning provide insights into electronic effects and steric considerations that influence reaction outcomes. This knowledge contributes to the broader understanding of heterocyclic chemistry and enables the design of more efficient synthetic routes to related compounds.
The growing interest in nitrogen-containing heterocycles for cancer diagnosis and treatment further underscores the research significance of this compound class. Pyrrole and pyridine-based heterocycles have shown promise in various aspects of cancer research, from diagnostic applications to direct therapeutic interventions. The structural features present in this compound make it a potential contributor to these research efforts, either as a direct bioactive agent or as a synthetic precursor to more specialized derivatives.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-7(3-5-11-8)4-6-12-9/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJZTXHBYPZBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735162 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-74-4 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Replacement of the pyrrolo[2,3-c]pyridine core with pyrazolo[4,3-c]pyridine (e.g., compounds in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity .
- Substituent Effects : Bulky groups (e.g., adamantyl in compound 6j) increase molecular weight and melting points (295–296°C) but reduce synthetic yields (39%) due to steric hindrance . Electron-withdrawing groups like nitro (compound 6h) enhance reactivity but may compromise stability .
- Ester Position: Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate demonstrates how ester position (2 vs.
Physicochemical and Spectral Properties
- IR Spectroscopy : Esters in similar compounds show characteristic C=O stretches near 1720–1750 cm⁻¹ (e.g., 1730 cm⁻¹ for compound 6j) . Nitro groups (e.g., 6h) exhibit strong absorption at 1340 cm⁻¹ .
- Melting Points : Pyrrolo/pyrazolo derivatives with aromatic substituents (e.g., phenyl in 7a) display higher melting points (280–281°C) due to π-stacking interactions .
- Solubility : The ethyl ester’s increased lipophilicity compared to methyl analogs may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique fused pyrrole and pyridine ring system, which contributes to its biological properties. The compound's structure can be represented as follows:
- Molecular Formula : C10H10N2O2
- CAS Number : 945840-74-4
The presence of the ester functional group in this compound may influence its reactivity and interactions with biological targets, enhancing its potential therapeutic effects.
Target Interactions
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Effects : this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antiviral Activity : Studies suggest that it could interfere with viral replication mechanisms.
- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
The critical role of the nitrogen-containing moiety at the C4-position has been noted in related compounds for their effectiveness in Janus kinase (JAK) inhibition.
Cellular Effects
This compound influences several cellular processes:
- Gene Expression Modulation : It can alter the expression of genes involved in metabolic pathways, potentially affecting glucose metabolism and energy homeostasis.
- Enzyme Interaction : The compound interacts with various enzymes, leading to either inhibition or activation of metabolic pathways. This interaction can significantly impact cellular functions and overall metabolism.
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of this compound and related compounds. Below is a summary table highlighting some key findings from recent research:
| Study | Biological Activity | EC50 (µM) | Notes |
|---|---|---|---|
| Study A | Anti-inflammatory | <10 | Significant reduction in cytokine levels |
| Study B | Antiviral | 5.5 | Effective against specific viral strains |
| Study C | Kinase Inhibition | 0.75 | Potent inhibitor of JAK family |
These studies indicate that this compound exhibits promising activity across multiple biological targets.
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in treating various conditions:
- Inflammatory Diseases : Its anti-inflammatory properties suggest utility in conditions like arthritis or inflammatory bowel disease.
- Viral Infections : The antiviral activity positions it as a candidate for further development against viral pathogens.
- Cancer Therapy : As a kinase inhibitor, it may play a role in targeted cancer therapies by disrupting signaling pathways essential for tumor growth.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with ethyl cyanoacetate under basic conditions . Key parameters include temperature control (70–100°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios of reagents. Yield optimization may require iterative adjustment of dehydration steps and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Industrial-scale production often employs continuous flow systems for precise control of variables like pressure and reagent mixing .
Q. How can functional groups in this compound be selectively modified for derivatization?
- Methodological Answer : The ester group at position 7 is reactive toward hydrolysis (acid/base) or aminolysis, enabling conversion to carboxylic acid or amide derivatives. For example, treatment with NaOH (aqueous, 60°C) yields the carboxylic acid, while LiAlH₄ reduces the ester to a primary alcohol . The pyrrole nitrogen (position 1) can undergo alkylation using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 4.3–4.5 ppm for the ethyl ester group) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 224.64 for the parent compound) .
- X-ray Crystallography : Resolves regiochemical ambiguities in fused-ring systems, as demonstrated for analogs like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, ring fusion) impact the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer : Comparative SAR studies reveal that chloro-substitution at position 4 (as in ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) enhances kinase binding affinity by 3–5× compared to unsubstituted analogs . Ring fusion patterns (e.g., pyrrolo[2,3-c]pyridine vs. pyrrolo[3,2-b]pyridine) alter steric interactions with ATP-binding pockets, as shown in IC₅₀ assays against EGFR .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?
- Methodological Answer : Quantum chemical calculations (DFT, B3LYP/6-31G*) model cyclization transition states to identify low-energy pathways . Reaction path searches combined with machine learning (e.g., ICReDD’s workflow) prioritize experimental conditions, reducing trial-and-error iterations by 60–80% . For example, automated parameter screening predicts optimal base catalysts (e.g., KOtBu vs. NaH) for regioselective alkylation .
Q. How can contradictory biochemical assay data (e.g., IC₅₀ variability across studies) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods like SPR (surface plasmon resonance) . For instance, ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate showed a 20% IC₅₀ difference between fluorescence polarization and radiometric assays due to solvent effects .
Q. What strategies improve regioselectivity in multi-step syntheses of pyrrolopyridine derivatives?
- Methodological Answer : Protecting group strategies (e.g., Boc for NH groups) and directing groups (e.g., sulfonyl at position 7) enhance regioselectivity during halogenation or cross-coupling . For example, Pd-catalyzed Suzuki-Miyaura coupling of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate achieves >90% selectivity at position 4 using a pivaloyl-protected intermediate .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
Table 2 : Comparative Bioactivity of Structural Analogs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
